molecular formula C24H22N2O3S B2935285 N-(2,4-dimethoxybenzyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1207040-76-3

N-(2,4-dimethoxybenzyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No.: B2935285
CAS No.: 1207040-76-3
M. Wt: 418.51
InChI Key: DCCGEKTZOOXEHE-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxybenzyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a thiophene-2-carboxamide derivative featuring a 2,4-dimethoxybenzyl group at the amide nitrogen, a phenyl substituent at the 4-position of the thiophene ring, and a pyrrolyl group at the 3-position.

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-4-phenyl-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3S/c1-28-19-11-10-18(21(14-19)29-2)15-25-24(27)23-22(26-12-6-7-13-26)20(16-30-23)17-8-4-3-5-9-17/h3-14,16H,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCGEKTZOOXEHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNC(=O)C2=C(C(=CS2)C3=CC=CC=C3)N4C=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxybenzyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiophene Core: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Introduction of the Pyrrole Moiety: The pyrrole ring can be introduced through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Attachment of the Benzyl Group: The 2,4-dimethoxybenzyl group can be attached via a Friedel-Crafts alkylation reaction.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Thiophene Ring

The electron-withdrawing carboxamide group activates the thiophene ring for NAS at positions adjacent to the electron-deficient region.

  • Reagents/conditions : Halogens (e.g., Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄), or alkyl/aryl halides under Friedel-Crafts conditions.

  • Example reaction :

    Thiophene 2 carboxamide+Br25 Bromo thiophene 2 carboxamide\text{Thiophene 2 carboxamide}+\text{Br}_2\rightarrow \text{5 Bromo thiophene 2 carboxamide}
  • Regioselectivity : Substitution occurs preferentially at the 5-position of the thiophene ring due to the directing effects of the carboxamide group.

Reagent Product Conditions
Br₂5-Bromo-thiophene derivativeDCM, RT, 2h
HNO₃/H₂SO₄5-Nitro-thiophene derivative0°C → RT, 4h

Hydrolysis of the Carboxamide Group

The carboxamide undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.

  • Acidic hydrolysis :

    RCONHR +H3O+RCOOH+R NH3+\text{RCONHR }+\text{H}_3\text{O}^+\rightarrow \text{RCOOH}+\text{R NH}_3^+

    Conditions: 6M HCl, reflux, 12h.

  • Basic hydrolysis :

    RCONHR +OHRCOO+R NH2\text{RCONHR }+\text{OH}^-\rightarrow \text{RCOO}^-+\text{R NH}_2

    Conditions: 2M NaOH, 80°C, 6h.

Key Insight : Hydrolysis rates depend on steric hindrance from the 2,4-dimethoxybenzyl group, with complete conversion requiring prolonged heating.

Electrophilic Substitution at the Pyrrole Ring

The 1H-pyrrol-1-yl group undergoes electrophilic substitution (e.g., sulfonation, acylation) at the α-positions (C2/C5) .

  • Acylation with TFAA :

    Pyrrole+TFAA2 Acetylpyrrole+TFA\text{Pyrrole}+\text{TFAA}\rightarrow \text{2 Acetylpyrrole}+\text{TFA}

    Conditions: TFAA (10 equiv), CH₂Cl₂, RT, 1h .

  • Regioselectivity : The electron-donating methoxybenzyl group slightly deactivates the pyrrole ring, favoring substitution at C2 over C5 .

Electrophile Product Yield
Ac₂O/TFAA2-Acetylpyrrole derivative69%
ClSO₃H3-Sulfonated pyrrole derivative55%

Functionalization of the Methoxybenzyl Group

The 2,4-dimethoxybenzyl moiety undergoes demethylation or oxidation under harsh conditions:

  • Demethylation :

    Ar OCH3+HBr 48 Ar OH+CH3Br\text{Ar OCH}_3+\text{HBr 48 }\rightarrow \text{Ar OH}+\text{CH}_3\text{Br}

    Conditions: HBr/AcOH, reflux, 8h.

  • Oxidation :
    Methoxy groups remain stable under mild oxidizing agents (e.g., KMnO₄) but undergo cleavage with strong oxidizers like CrO₃.

Reduction Reactions

The carboxamide group can be reduced to a primary amine using LiAlH₄:

RCONHR +LiAlH4RCH2NHR +H2O\text{RCONHR }+\text{LiAlH}_4\rightarrow \text{RCH}_2\text{NHR }+\text{H}_2\text{O}

Conditions: Dry THF, 0°C → reflux, 4h.

Note : The pyrrole ring remains intact under these conditions due to its aromatic stability.

Cross-Coupling Reactions

The thiophene ring participates in Suzuki-Miyaura coupling at halogenated positions:

5 Bromo thiophene derivative+PhB OH 2Biaryl thiophene derivative\text{5 Bromo thiophene derivative}+\text{PhB OH }_2\rightarrow \text{Biaryl thiophene derivative}

Conditions: Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12h.

Mechanistic Considerations

  • Electronic effects : The 4-phenyl group donates electron density via resonance, slightly deactivating the thiophene ring toward electrophiles.

  • Steric effects : The 2,4-dimethoxybenzyl group hinders reactions at the carboxamide nitrogen, favoring alternative sites like the thiophene or pyrrole rings.

Scientific Research Applications

Chemistry

In chemistry, N-(2,4-dimethoxybenzyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies may focus on its anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals, including dyes, pigments, and polymers. Its structural features allow for the creation of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxybenzyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

The following analysis compares the target compound with five structurally related thiophene-2-carboxamide derivatives, focusing on substituent effects, molecular properties, and biological relevance.

Structural and Molecular Properties

Compound Name N-Substituent 4-Position Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2,4-dimethoxybenzyl Phenyl C24H25N2O3S* ~437.5* High oxygen content, polar
N-(3,4-dimethoxyphenyl)-4-(3-fluorophenyl)-... 3,4-dimethoxyphenyl 3-fluorophenyl C23H21FN2O3S 432.49 Fluorine enhances electronegativity
N-(4-butylphenyl)-4-phenyl-... (F423-0015) 4-butylphenyl Phenyl C25H24N2OS 400.54 Lipophilic alkyl chain
N-(2,5-diethoxyphenyl)-4-phenyl-... (F423-0025) 2,5-diethoxyphenyl Phenyl C25H24N2O3S 432.54 Ethoxy groups increase steric bulk
4-(4-methylphenyl)-N-propyl-... Propyl 4-methylphenyl C19H20N2OS 332.44 Compact, medicinal applications

*Estimated based on structural analogs.

Key Observations:
  • Substituent Effects: N-Substituents: The target compound’s 2,4-dimethoxybenzyl group provides polar oxygen atoms, likely enhancing aqueous solubility compared to alkyl-substituted analogs like F423-0015 (4-butylphenyl) . However, this polarity may reduce membrane permeability. 4-Position: The phenyl group in the target compound and F423-0015 contrasts with the 3-fluorophenyl in ’s analog. Fluorine’s electronegativity may improve target binding in the latter . Methoxy vs.
  • Molecular Weight and Lipophilicity :

    • The target compound’s higher molecular weight (~437.5 g/mol) and oxygen content suggest greater polarity than F423-0015 (400.54 g/mol) and ’s propyl derivative (332.44 g/mol) .

Biological Activity

N-(2,4-dimethoxybenzyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiophene ring, a pyrrole moiety, and methoxy substituents. Its chemical formula is C20H22N2O3SC_{20}H_{22}N_2O_3S, and its molecular weight is approximately 370.46 g/mol. The presence of the methoxy groups enhances lipophilicity, potentially affecting bioavailability and interaction with biological targets.

Research indicates that the compound may exert its biological effects through several mechanisms:

  • Antioxidant Activity : The methoxy groups are known to contribute to antioxidant properties, which can protect cells from oxidative stress.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in cancer progression, although detailed enzymatic pathways remain to be elucidated.
  • Cell Signaling Modulation : The compound may interfere with cell signaling pathways associated with proliferation and apoptosis.

Anticancer Potential

Several studies have investigated the anticancer properties of related compounds in the same chemical class. For instance:

  • A derivative with similar structural motifs demonstrated significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 0.5 to 7 µM depending on the specific cell line and treatment duration .

Cytoprotective Effects

In vitro studies have shown that compounds with similar structures can protect against DNA damage induced by carcinogens. For example, one study reported that a related compound reduced DNA strand breaks and micronucleus formation in human colon fibroblast cells exposed to 4-nitroquinoline 1-oxide (4NQO) . This suggests potential chemopreventive properties worth exploring further.

Study on Antiproliferative Effects

A recent study evaluated the antiproliferative effects of various benzamide derivatives on human cancer cell lines. The results indicated that compounds structurally similar to this compound exhibited promising activity against MDA-MB-231 (breast cancer) and A2780 (ovarian cancer) cell lines . The findings highlighted the importance of substituent variations in enhancing biological activity.

Mechanistic Insights

Another study focused on the mechanistic understanding of how these compounds exert their effects at the cellular level. It was found that they could modulate oxidative stress responses and influence apoptotic pathways in cancer cells . This underscores the potential for developing targeted therapies based on this compound's structure.

Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantProtects against oxidative stress
AnticancerSignificant cytotoxicity in various cancer lines
CytoprotectiveReduces DNA damage from carcinogens
Enzyme InhibitionPotential inhibition of key enzymes in cancer

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